Quinoline, 4-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-(ethylthio)- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Skraup Synthesis: This is one of the most common methods for synthesizing quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline, 4-(ethylthio)- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid, Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Quinoline, 4-(ethylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline, 4-(ethylthio)- involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell death.
Comparison with Similar Compounds
Quinoline, 4-(ethylthio)- can be compared with other quinoline derivatives:
4-Methylquinoline: Similar to quinoline, 4-(ethylthio)- but with a methyl group instead of an ethylthio group, leading to different reactivity and applications.
4-Chloroquinoline: Contains a chlorine atom at the 4-position, which significantly alters its chemical properties and biological activities.
Conclusion
Quinoline, 4-(ethylthio)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, due to the presence of the ethylthio group, make it a valuable compound for further study and application.
Properties
CAS No. |
4105-40-2 |
---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
4-ethylsulfanylquinoline |
InChI |
InChI=1S/C11H11NS/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
InChI Key |
TWFYQXCIOOHQID-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.